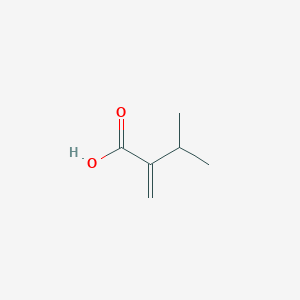
Butanoic acid, 3-methyl-2-methylene-
説明
“Butanoic acid, 3-methyl-2-methylene-” is a chemical compound with the molecular formula C6H10O2 . It is also known by other names such as 3-methyl-2-methylidenebutanoic acid, alpha-Isopropylacrylic acid, and isopropyl-acrylic acid .
Molecular Structure Analysis
The molecular structure of “Butanoic acid, 3-methyl-2-methylene-” includes a butanoic acid backbone with a methyl group attached to the third carbon and a methylene group attached to the second carbon . The InChI representation of the molecule isInChI=1S/C6H10O2/c1-4(2)5(3)6(7)8/h4H,3H2,1-2H3,(H,7,8) . Physical And Chemical Properties Analysis
“Butanoic acid, 3-methyl-2-methylene-” has a molecular weight of 114.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 114.068079557 g/mol . The topological polar surface area is 37.3 Ų .科学的研究の応用
Detection of Staphylococcus aureus in Food Products
- Indicator of Staphylococcus aureus Presence in Pork : Research shows that 3-methyl-butanoic acid serves as a stable metabolic marker for detecting Staphylococcus aureus in pork. Its production in pork is significantly correlated with the growth of S. aureus, making it a valuable tool for the meat industry to identify contamination (Hu et al., 2020).
- Detection in Milk Environments : Similarly, 3-methyl-butanoic acid has been identified as a specific volatile organic compound related to Staphylococcus aureus growth in milk. This compound can indicate high counts of S. aureus in milk, aiding in quality control and safety in dairy products (Chen et al., 2018).
Chemical and Physical Studies
- Isomerization and Decomposition Studies : Investigations into the isomerization and decomposition of ionized butanoic acid have provided insights into its chemical behavior under various conditions. Such studies contribute to a deeper understanding of organic chemistry and reaction mechanisms (McAdoo & Hudson, 1986).
Analytical Chemistry Applications
- Separation of Positional Isomers : Research on the separation of isomers of butanoic acid and its derivatives has implications for the analysis of complex mixtures in food flavor studies, particularly in wine analysis (Shao & Marriott, 2003).
- Standards for Chromatographic Analysis : Butanoic acid and its derivatives have been evaluated as internal standards for chromatographic analysis of acidic fermentation products. This application is crucial for precise and accurate chemical analysis in various fields, including microbiology and biochemistry (Silva, 1995).
Biofuel Research
- Dehydration of Bio-Based Compounds : Studies on the dehydration of bio-based compounds to produce butanone, with the involvement of butanoic acid derivatives, contribute to the development of sustainable biofuel production methods (Zhang et al., 2012).
Pharmaceutical and Biomedical Research
- Inhibitors of Mycolic Acid Biosynthesis : Synthesis of compounds related to butanoic acid, aiming to inhibit mycolic acid biosynthesis, shows potential applications in pharmaceutical research, particularly in developing treatments for mycobacterial infections (Hartmann et al., 1994).
作用機序
Target of Action
Butanoic acid, 3-methyl-2-methylene-, also known as Isovaleric acid, is a branched-chain fatty acid Branched-chain fatty acids are known to interact with various enzymes and receptors within the body, influencing metabolic processes .
Mode of Action
It’s known that branched-chain fatty acids can influence the activity of certain enzymes and receptors, potentially altering metabolic processes .
Biochemical Pathways
Branched-chain fatty acids like Butanoic acid, 3-methyl-2-methylene- can be involved in various biochemical pathways. They are important flavor compounds in many food products, both fermented and non-fermented (heat-treated) products . The production and degradation of these aldehydes from amino acids have been described and reviewed extensively in the literature .
Result of Action
Branched-chain fatty acids can influence various metabolic processes, potentially impacting energy production and other cellular functions .
特性
IUPAC Name |
3-methyl-2-methylidenebutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4(2)5(3)6(7)8/h4H,3H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRVKEJIEFZNST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478006 | |
| Record name | alpha-Isopropylacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 3-methyl-2-methylene- | |
CAS RN |
4465-04-7 | |
| Record name | alpha-Isopropylacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-methylidenebutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine](/img/structure/B3052666.png)


![6-Oxabicyclo[3.2.1]octan-7-one](/img/structure/B3052673.png)
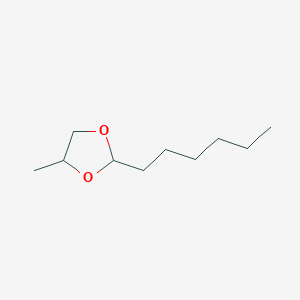
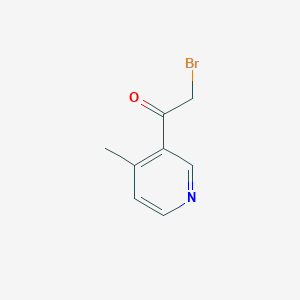
![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B3052678.png)
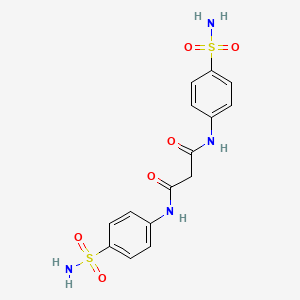

![3,3'-(6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)di(prop-2-enoic acid)](/img/structure/B3052682.png)
![3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid](/img/structure/B3052684.png)
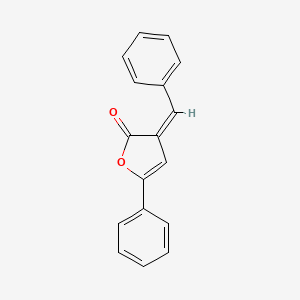
![4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid](/img/structure/B3052687.png)
